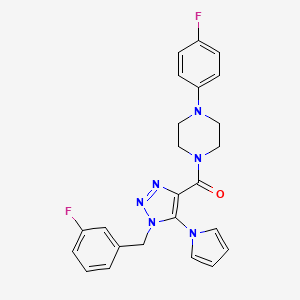

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22F2N6O and its molecular weight is 448.478. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, identified by its CAS number 1251566-31-0, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on cytotoxicity, anti-tumor activity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23FN6O, with a molecular weight of 430.5 g/mol. The structure features a triazole ring and a piperazine moiety, both known for their roles in enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23FN6O |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1251566-31-0 |

Cytotoxicity

Research has highlighted the cytotoxic potential of compounds similar to this triazole-piperazine derivative. For instance, derivatives containing piperazine have shown significant cytotoxic effects against various cancer cell lines such as SK-OV-3 (ovarian cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The presence of fluorine substituents has been noted to enhance potency, with some compounds achieving IC50 values comparable to established chemotherapeutics like gefitinib .

Anti-Tumor Activity

In a study examining various piperazine derivatives, it was found that compounds with dual fluorine substitutions exhibited remarkable anti-tumor activity. For example, a derivative with a similar structure demonstrated an IC50 value of 12.67 μg/ml against SK-OV-3 cells, indicating potent anti-cancer properties . The introduction of halogen atoms in the structure was essential for enhancing biological activity, suggesting that the fluorine groups in our compound may similarly contribute to its efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Compounds with similar structures have been shown to activate both intrinsic and extrinsic apoptosis pathways. This is critical in cancer therapy as it leads to programmed cell death in malignant cells .

- Inhibition of Cell Proliferation : The presence of the triazole ring is associated with the inhibition of key cellular pathways involved in tumor growth and survival.

- Interaction with Target Proteins : The piperazine moiety is known to enhance binding affinity to various biological targets, optimizing pharmacokinetic properties and facilitating better therapeutic outcomes .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that para-substituted phenyl rings significantly improved antiproliferative activities compared to meta-substituted analogs .

- Fluorinated Compounds : Research demonstrated that fluorinated compounds showed superior anti-tumor activity due to increased lipophilicity and better interaction with cellular membranes .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of compounds containing the triazole and piperazine moieties in anticancer therapies. The presence of these functional groups has been linked to enhanced antiproliferative activities against various cancer cell lines.

Case Studies and Findings

- Piperazine and Triazole Hybrids : A series of piperazine-containing triazole derivatives were synthesized and evaluated for their anticancer activities. For instance, compounds with similar structures showed significant inhibition against MGC-803, HCT-116, T24, HepG2, and A549 cancer cell lines with IC50 values ranging from 5.40 µM to 18.97 µM .

- Mechanisms of Action : The anticancer effects are often attributed to mechanisms such as G1 cell cycle arrest and apoptosis induction. For example, one study indicated that a piperazine derivative led to caspase-dependent apoptosis in HepG2 cells .

Table: Anticancer Activity of Piperazine-Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 17 | MGC-803 | 9.82 |

| Compound 17 | HCT-116 | 18.97 |

| Compound 17 | T24 | 13.64 |

| Compound 17 | HepG2 | 5.40 |

| Compound 17 | A549 | 11.06 |

Synthetic Methodologies

The synthesis of (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves multi-step reactions that utilize click chemistry techniques to efficiently construct the triazole ring.

Synthesis Steps

- Formation of Triazole : The initial step typically involves the reaction between an azide and an alkyne to form the triazole structure.

- Piperazine Integration : Following the formation of the triazole core, piperazine derivatives are introduced through nucleophilic substitution reactions.

- Final Modifications : Additional functional groups are appended to optimize pharmacological properties.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound in therapeutic applications.

Key Insights

- The introduction of fluorine atoms at specific positions on the phenyl rings significantly enhances biological activity .

- The spatial arrangement of substituents on the piperazine ring also plays a critical role in modulating interactions with biological targets .

Table: Structure-Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | Para | Increased potency |

| Chlorine | Meta | Decreased potency |

| Triazole moiety | Core | Essential for activity |

Propriétés

IUPAC Name |

[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N6O/c25-19-6-8-21(9-7-19)29-12-14-31(15-13-29)24(33)22-23(30-10-1-2-11-30)32(28-27-22)17-18-4-3-5-20(26)16-18/h1-11,16H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYHVROYRGQOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.